Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)-
Description
Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)-, is a substituted benzamide derivative characterized by a 4-amino group on the benzamide core and a 5-chloro-2-pyridinyl substituent attached via the amide nitrogen. The 5-chloro-2-pyridinyl group introduces a heterocyclic moiety, which may enhance binding affinity in biological systems compared to purely aromatic substituents.
Properties
CAS No. |
36845-14-4 |
|---|---|
Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
4-amino-N-(5-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,14H2,(H,15,16,17) |
InChI Key |
BSJGXTNBRNVOQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- typically involves the reaction of 4-aminobenzamide with 5-chloro-2-pyridinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Amidation and Esterification Reactions
The compound's synthesis begins with 5-chloro-2-pyridinamine reacting with benzoyl chloride derivatives under controlled conditions. A critical intermediate, methyl 2-chloro-5-cyanobenzoate (3 ), forms via esterification of nitrobenzoic acid precursors followed by cyanation . Key parameters influencing this step include:
| Condition | Temperature | Catalyst | Yield (%) |
|---|---|---|---|
| Esterification | 60°C | H₂SO₄ | 85 |
| Cyanation | 25°C | CuCN | 92 |
| Amidation | 0°C → 80°C | Triethylamine | 78 |
Data adapted from reaction optimization studies .
Cyclization to Oxadiazole Derivatives
Intermediate 3 undergoes cyclization with 3,6-dichloropicolinoyl chloride to form 1,2,4-oxadiazole rings . This reaction proceeds via:
-
Oxime formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) under alkaline conditions.
-
Acid chloride coupling : Facilitated by triethylamine in toluene at 0°C.
-
Thermal cyclization : Reflux conditions (110°C) yield the oxadiazole product (5 ) with 68% efficiency .
Hydrolysis and Functional Group Interconversion
The ester group in intermediate 5 is hydrolyzed to a carboxylic acid under acidic conditions (HCl, H₂O, 90°C), enabling subsequent coupling with substituted anilines . This step exhibits >90% conversion efficiency when using:
-
Solvent : Ethanol/water (4:1)
-
Catalyst : Piperidine
-
Temperature : 70°C
Substituent-Dependent Reactivity
Variations in substituents (R₁, R₂, R₃) significantly influence reaction outcomes. Data from analogs with pyridine-linked 1,2,4-oxadiazoles reveal :
| Substituent Pattern | log P | MR (Molar Refractivity) | Biological Activity |
|---|---|---|---|
| 5-Cl, 3-Cl, H | 4.36 | 0 | Moderate |
| 5-Cl, 3-Cl, CH₃ | 4.71 | 4.7 | High |
| 5-Cl, 3,4-Cl, CH(CH₃)₂ | 6.43 | 14.0 | Very High |
Clog P and MR values correlate with membrane permeability and target binding .
Competitive Side Reactions
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Benzamide derivatives, including 4-amino-N-(5-chloro-2-pyridinyl)-, have been investigated for their antitumor properties. Research indicates that these compounds can inhibit tumor cell growth through various mechanisms, including the modulation of histone deacetylases (HDACs). A study highlighted that benzamide derivatives could reactivate tumor suppressor genes, leading to apoptosis in cancer cells .
2. Inhibition of Carbonic Anhydrase
This compound has shown potential as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in regulating pH and fluid balance in biological systems. Inhibitors of CA are being explored for their therapeutic potential in conditions such as glaucoma and edema. The benzamide derivatives demonstrated effective inhibition against several human isoforms of CA, indicating their potential as therapeutic agents .
3. Antiviral Activity
Recent studies have identified benzamide derivatives as promising candidates against viral infections, particularly respiratory syncytial virus (RSV). These compounds were shown to inhibit RSV replication and associated inflammatory responses, making them valuable in developing antiviral therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of benzamide derivatives often involves reactions between various amines and benzoyl chlorides under controlled conditions. The structure-activity relationship studies have revealed that modifications at specific positions on the benzamide structure can significantly enhance biological activity.
1. HDAC Inhibition
A study published in European Journal of Medicinal Chemistry evaluated a series of benzamide derivatives for their HDAC inhibitory activity. The results indicated that structural modifications could lead to enhanced selectivity and potency against specific cancer cell lines .
2. Antibacterial Properties
Research has also indicated that certain benzamide derivatives exhibit antibacterial activity against various strains. These compounds were tested against clinical isolates and showed promising results, suggesting their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
- Electron-withdrawing groups (e.g., -CF₃ in Compound 12) may reduce nucleophilicity of the amide bond, whereas the 4-amino group in the target compound could enhance hydrogen-bonding capacity .
Synthetic Yields :
Spectral and Physical Properties :
Research Findings and Data Gaps
- Synthesis Optimization: The consistent 85% yield in hydrogenation reactions ( and ) supports the scalability of this method for the target compound, though solvent systems (e.g., methanol-THF mixtures) may require adjustment .
- Ecological and Safety Data: While safety data for the target compound are unavailable, analogs like 4-amino-N-(2-methylphenyl)benzamide () highlight standard precautions (e.g., avoiding skin contact, ensuring ventilation) .
Biological Activity
Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antitumor activity, neuropharmacological effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 235.67 g/mol
This benzamide derivative features a chloro-substituted pyridine ring, which is significant for its biological activity.
1. Antitumor Activity
Benzamide derivatives have been investigated for their potential as antitumor agents. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For example, studies have demonstrated that benzamide compounds can act as inhibitors of fibroblast growth factor receptor 1 (FGFR1), which is implicated in tumor progression and metastasis .
2. Neuropharmacological Effects
Recent studies have highlighted the role of benzamide derivatives in neuropharmacology. Specifically, the compound has been identified as a GPR52 agonist, which may have implications for treating neuropsychiatric disorders. The potency of related compounds has been shown to improve cognitive functions and exhibit antipsychotic-like effects in animal models .
3. Antibacterial and Antiviral Properties
Benzamide derivatives also show promise as antibacterial agents. The mechanism involves the inhibition of bacterial growth through interference with essential cellular processes. Additionally, some studies suggest potential antiviral activity against specific viruses, although further research is needed to confirm these effects .
The biological activity of benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds similar to this benzamide have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
- Signal Transduction Modulation : The activation of pathways such as MAPK and AKT signaling by this compound suggests a role in cell survival and proliferation .
- Receptor Interaction : As a GPR52 agonist, it modulates neurotransmitter signaling pathways, which may contribute to its neuropharmacological effects .
Case Study 1: Antitumor Efficacy
A study evaluating various benzamide derivatives indicated that those with structural similarities to 4-amino-N-(5-chloro-2-pyridinyl)- demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Neuropharmacological Investigation
In a preclinical model assessing the effects on methamphetamine-induced hyperactivity, a related compound exhibited dose-dependent inhibition, supporting its potential use in treating psychostimulant-related disorders .
Data Tables
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation | POCl₃, 80°C, 6 hr | 75–85 | |
| Coupling | 4-aminobenzoyl chloride, Et₃N, DMF, RT | 60–70 |
Basic: How is the compound characterized structurally?
Answer:
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and benzamide groups) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds in the amide group) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 266.05) .
Basic: What biochemical targets are associated with this compound?
Answer:
Similar benzamide derivatives target bacterial enzymes like acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases), critical for fatty acid biosynthesis . The 5-chloro-2-pyridinyl group enhances binding affinity to bacterial enzyme active sites.
Advanced: How can synthetic yields be optimized for large-scale preparation?
Answer:
Yield optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve coupling efficiency .
- Catalysis: Palladium catalysts (e.g., Pd/C) for dehalogenation side reactions .
- Temperature Control: Lower coupling reaction temperatures (0–5°C) reduce byproduct formation .
Q. Table 2: Yield Optimization Strategies
| Parameter | Improvement | Result | Reference |
|---|---|---|---|
| Solvent | DMF → DMSO | +10% yield | |
| Catalyst | 5% Pd/C | 95% purity |
Advanced: How to resolve contradictions in solubility data for biological assays?
Answer:
Discrepancies arise from solvent polarity and pH. Methodological solutions include:
- pH Adjustment: Use buffered solutions (pH 7.4) to mimic physiological conditions .
- Co-solvents: Add DMSO (≤5% v/v) to enhance aqueous solubility without denaturing proteins .
- Dynamic Light Scattering (DLS): Monitor aggregation in real-time to validate solubility claims .
Advanced: What strategies validate the compound’s mechanism of action in bacterial proliferation studies?
Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ against AcpS/PPTases using radiolabeled substrates (³H-pantetheine) .
- Gene Knockdown: Compare bacterial growth in acpS-deficient vs. wild-type strains .
- Metabolic Profiling: LC-MS analysis of fatty acid biosynthesis intermediates post-treatment .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
Answer:
- Substituent Screening: Replace the 4-amino group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess potency shifts .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict binding energies with target enzymes .
- Biological Testing: Correlate MIC (Minimum Inhibitory Concentration) values with structural modifications .
Advanced: What are the stability challenges under varying storage conditions?
Answer:
Degradation pathways include hydrolysis (amide bond) and photolysis (chloropyridinyl group). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
